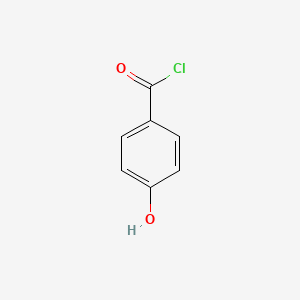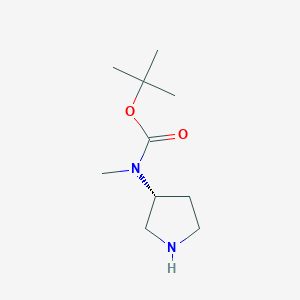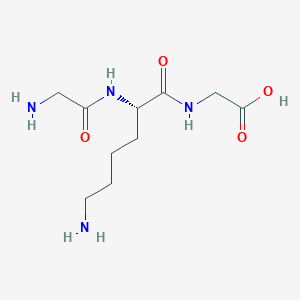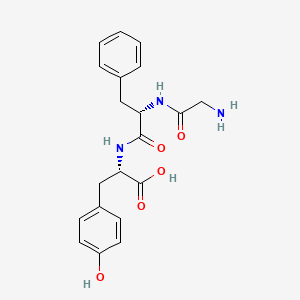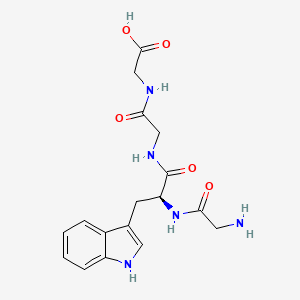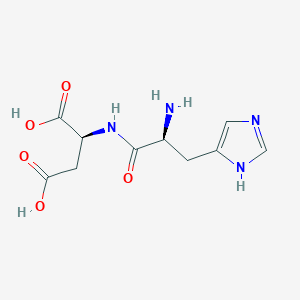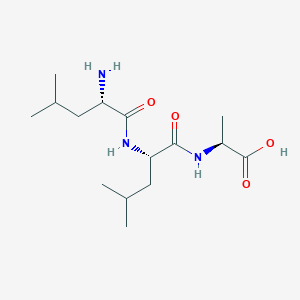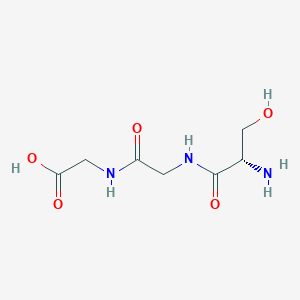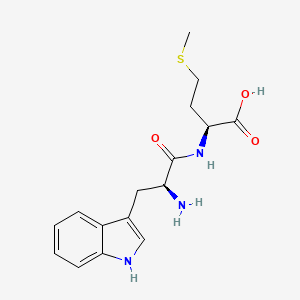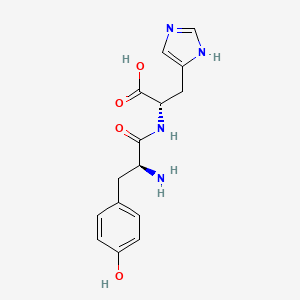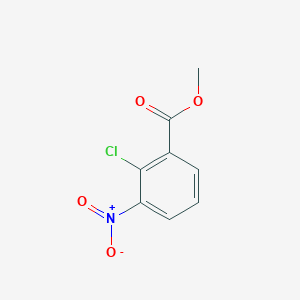
Methyl 2-chloro-3-nitrobenzoate
Vue d'ensemble
Description
Methyl 2-chloro-3-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO4 . It has a molecular weight of 215.59 . The compound is solid in its physical form .
Synthesis Analysis
Methyl 2-chloro-3-nitrobenzoate can be synthesized from 2-chloro-3-nitrobenzoic acid and methanol . The reaction involves the use of concentrated sulfuric acid as a catalyst . The synthesis process is typically carried out under reflux conditions . The yield of the reaction can vary depending on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-3-nitrobenzoate consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl ester group . The InChI code for this compound is1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 . Chemical Reactions Analysis
Methyl 2-chloro-3-nitrobenzoate, like other nitro compounds, can undergo various chemical reactions. Nitration is one such reaction, which involves the substitution of an NO2 group for one of the hydrogen atoms on the benzene ring . This reaction is typically facilitated by a mixture of concentrated nitric and sulfuric acids .Physical And Chemical Properties Analysis
Methyl 2-chloro-3-nitrobenzoate has a density of 1.4±0.1 g/cm3 . It has a boiling point of 319.5±22.0 °C at 760 mmHg . The compound is solid in its physical form . Its flash point is 147.0±22.3 °C .Applications De Recherche Scientifique
“Methyl 2-chloro-3-nitrobenzoate” is a chemical reagent often used in the synthesis of other compounds . Here are some potential applications based on my search:
-
Organic Synthesis
-
Synthesis of Methyl Indole-4-carboxylate
-
Synthesis of 5-Aminoisoquinolin-1 (2 H)-one
-
Synthesis of 5-Nitroisocoumarin
-
Synthesis of Substituted Nitrostyrene
-
Synthesis of Benzoic Acids
“Methyl 2-chloro-3-nitrobenzoate” is a chemical reagent often used in the synthesis of other compounds . Here are some additional potential applications based on my search:
-
Fischer Esterification of 3-Nitrobenzoic Acid
-
Synthesis of Methyl 3-Hydroxybenzo [b] Thiophene-2-Carboxylate Esters
-
Electro-Optic Applications
Safety And Hazards
Methyl 2-chloro-3-nitrobenzoate is associated with certain hazards. It has been assigned the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound’s hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .
Orientations Futures
The future directions for the study and application of Methyl 2-chloro-3-nitrobenzoate could involve further exploration of its synthesis, reactivity, and potential uses. As of now, it is primarily used for research purposes . Further studies could also explore its properties and potential applications in various fields of chemistry.
Propriétés
IUPAC Name |
methyl 2-chloro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQPBVZKBEHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968315 | |
| Record name | Methyl 2-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-nitrobenzoate | |
CAS RN |
53553-14-3 | |
| Record name | Methyl 2-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

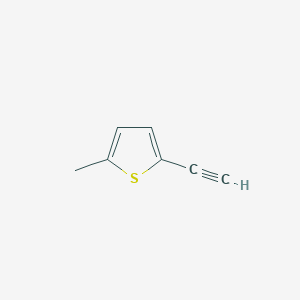
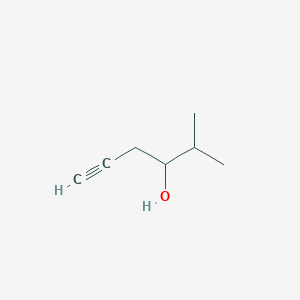
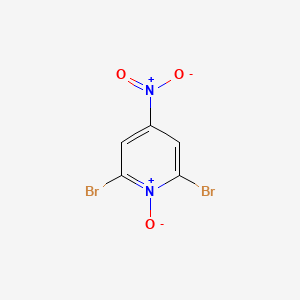
![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)
